N-(4-methoxyphenyl)morpholine-4-carbothioamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-15-11-4-2-10(3-5-11)13-12(17)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNKIUTVXFBUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334357 | |
| Record name | N-(4-Methoxyphenyl)-4-morpholinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85557-18-2 | |
| Record name | N-(4-Methoxyphenyl)-4-morpholinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-(4-METHOXYPHENYL)THIOCARBAMOYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)morpholine-4-carbothioamide typically involves the reaction of p-methoxyphenylisothiocyanate with morpholine. The reaction is carried out in an organic solvent such as acetonitrile (CH3CN) under a nitrogen atmosphere. The mixture is stirred at room temperature for about 30 minutes, and then the solvent is partially evaporated under reduced pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
The synthesis of N-(4-methoxyphenyl)morpholine-4-carbothioamide typically involves the reaction of 4-methoxyphenyl isothiocyanate with morpholine. The reaction conditions and purification methods are crucial for achieving high yields and purity. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and assess its properties.
Biological Activities
-
Anticancer Properties
- Recent studies have highlighted the anticancer potential of morpholine derivatives, including this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells, with IC50 values indicating significant potency . The compound's mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways critical for tumor growth.
-
Antimicrobial Activity
- This compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens . The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes may underlie its antimicrobial effects.
-
Enzyme Inhibition
- The compound has been explored as a potential inhibitor of specific enzymes involved in disease processes. For example, it may interact with enzymes like lipoxygenase, which is implicated in inflammatory responses and cancer progression. Studies suggest that structural modifications can enhance its inhibitory potency against these enzymes .
Table 1: Summary of Biological Activities
| Activity | Cell Line/Organism | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 0.08 μM | Induction of apoptosis |
| Anticancer | HeLa (Cervical Cancer) | 0.21 μM | Inhibition of cell proliferation |
| Antimicrobial | Various Bacteria | Varies | Disruption of cell membranes |
| Enzyme Inhibition | Lipoxygenase | Varies | Competitive inhibition |
Potential Applications
-
Pharmaceutical Development
- Given its promising biological activities, this compound could serve as a lead compound for the development of new anticancer or antimicrobial drugs. Its unique structural features may allow for further modifications to enhance efficacy and selectivity.
-
Material Science
- The compound's chemical properties may also lend themselves to applications in material science, particularly in developing new polymers or coatings with antimicrobial properties.
-
Research Tool
- As a versatile chemical probe, this compound can be utilized in biochemical assays to study enzyme functions or cellular signaling pathways, contributing to a better understanding of disease mechanisms.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain biological targets, while the morpholine ring can modulate the compound’s pharmacokinetic properties. The thioamide group may participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
N-Phenylmorpholine-4-carbothioamide
Adamantane-Isothiourea Hybrid Derivatives
N-(4-Methoxyphenyl)pentanamide
Thiourea Derivatives (e.g., H10 and B4)
- Structure: H10: N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide . B4: N-(2-Phenylethyl)morpholine-4-carbothioamide .
- Key Differences :
Anticancer Derivatives (Compound 40)
- Structure : N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide .
- Key Differences :
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural analogs.
Biological Activity
N-(4-methoxyphenyl)morpholine-4-carbothioamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Morpholine Ring : A six-membered ring containing one nitrogen atom.
- Carbothioamide Group : Imparts thioamide characteristics, which are crucial for its biological activity.
- Methoxyphenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- RNA Inhibition : Similar compounds have shown potential in inhibiting RNA synthesis, which can disrupt cellular processes such as transcription and translation.
- Antimicrobial Activity : The compound exhibits promising antibacterial and antifungal properties, potentially affecting cell membrane integrity and enzyme activity in microorganisms .
- Anticancer Effects : Research indicates that derivatives of morpholine compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting critical cellular pathways .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. The following table summarizes some key findings:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |
| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |
| Candida albicans | 0.75 μg/mL | 1.5 μg/mL |
These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines:
These findings suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis and cell cycle disruption.
Case Studies
- Antimicrobial Study : A recent study investigated the efficacy of this compound against Staphylococcus aureus and Candida albicans. The results indicated strong antibacterial activity with an MIC value of 0.5 μg/mL against S. aureus, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .
- Anticancer Research : In a study focusing on breast cancer cells (MCF-7), this compound was found to induce significant apoptosis, leading to a reduction in cell viability with an IC50 value of 3.5 μM. The mechanism was linked to the activation of caspases, which are crucial for the apoptotic pathway .
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Lawesson’s reagent | THF | 70 | 65–75 | |
| Thiophosgene | CHCN | 80 | 60–70 |
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- HRMS : Verify molecular ion [M+H] with mass accuracy <2 ppm.
- IR Spectroscopy : Detect C=S stretching (~1228 cm) and N–H bending (~1525 cm) .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding motifs (e.g., chair conformation of morpholine ring ).
Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?
Methodological Answer:
SCXRD is critical for:
- Conformational Analysis : Determine chair vs. boat conformation of the morpholine ring (e.g., chair conformation observed in N-(4-chlorophenyl)morpholine-4-carboxamide ).
- Intermolecular Interactions : Identify N–H⋯O/S hydrogen bonds influencing crystal packing.
- Software Tools : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) with data collected at 100–293 K .
- Validation : Cross-check C–C bond lengths (mean 1.52 Å) and angles against DFT-optimized geometries .
Q. Table 2: Crystallographic Parameters for Related Compounds
| Compound | Space Group | a (Å) | b (Å) | c (Å) | V (Å) | Refinement R-factor |
|---|---|---|---|---|---|---|
| N-(4-Cl-phenyl)morpholine-4-carboxamide | Pbca | 9.34 | 11.11 | 22.43 | 2325.0 | 0.044 |
Advanced: How does the thiourea moiety influence biological activity compared to carboxamide analogs?
Methodological Answer:
- Electronic Effects : The C=S group increases electron density, enhancing hydrogen-bond acceptor capacity for enzyme inhibition (e.g., kinase targets).
- Comparative Studies : Synthesize carboxamide analogs (e.g., N-(4-methoxyphenyl)morpholine-4-carboxamide ) and compare IC values in enzyme assays.
- Case Study : Thioamide derivatives of N-(4-methoxyphenyl)acetamide showed enhanced fungicidal activity compared to carboxamides .
Advanced: What computational strategies are suitable for modeling interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with protein structures (PDB) to predict binding poses. Focus on residues forming hydrogen bonds with the thiourea group.
- MD Simulations : Perform 100 ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes.
- QSAR Models : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like LogP and polar surface area .
Advanced: How should researchers address contradictions in spectral data across studies?
Methodological Answer:
- Cross-Validation : Compare NMR chemical shifts with structurally related compounds (e.g., N-(4-chlorophenyl)morpholine-4-carboxamide ).
- Solvent Effects : Account for deuterated solvent differences (e.g., CDCl vs. DMSO-d) using solvent correction tables.
- Crystallographic Confirmation : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) via SCXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
